molecular formula C5H4ClNO B146414 2-Chloro-3-hydroxypyridine CAS No. 6636-78-8

2-Chloro-3-hydroxypyridine

Cat. No. B146414
CAS RN: 6636-78-8
M. Wt: 129.54 g/mol
InChI Key: RSOPTYAZDFSMTN-UHFFFAOYSA-N
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Patent
US06849620B2

Procedure details

2-Chloro-3-pyridinol (20.0 g, 0.154 mole), NaHCO3 (19.5 g, 0.232 mole, 1.5 equ), and 150 mL of water are placed in a flask. The flask is placed in an oil bath at 90° C., and after 5 min, 37% aqueous formaldehyde (40.5 mL, 0.541 mole, 3.5 equ) is added in six unequal doses in the following order: 12 mL, 3×8 mL, then 2.2 mL all at 90-min intervals and then the final 2.3 mL after the reaction stirs for 15 h at 90° C. The reaction is stirred at 90° C. for another 4 h and then cooled by placing the flask in an ice bath. The pH of the reaction is then adjusted to 1 using 6N HCl. The reaction is stirred for 1.5 h in an ice bath allowing an undesired solid to form. The undesired solid is removed by filtration, and the filtrate is extracted seven times with EtOAc. The combined organic extracts are concentrated in vacuo, toluene is added to the flask and removed in vacuo to azeotrope water, and then CH2Cl2 is added and removed in vacuo to obtain 2-chloro-6-(hydroxymethyl)-3-pyridinol as a pale yellow solid (81% yield) sufficiently pure for subsequent reaction. MS (EI) for C6H6ClNO2, m/z: 159(M)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O-])(O)=[O:10].[Na+].C=O.Cl>O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
19.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 90° C. for another 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is placed in an oil bath at 90° C.
WAIT
Type
WAIT
Details
12 mL, 3×8 mL, then 2.2 mL all at 90-min intervals
WAIT
Type
WAIT
Details
the final 2.3 mL after the reaction stirs for 15 h at 90° C
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The reaction is stirred for 1.5 h in an ice bath
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
The undesired solid is removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted seven times with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated in vacuo, toluene
ADDITION
Type
ADDITION
Details
is added to the flask
CUSTOM
Type
CUSTOM
Details
removed in vacuo
ADDITION
Type
ADDITION
Details
CH2Cl2 is added
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.